3,3-dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide
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Overview
Description
The compound “3,3-dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide” is a complex organic molecule. It contains an imidazo[1,2-a]pyrimidine core, which is a fused bicyclic heterocycle . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The imidazo[1,2-a]pyrimidine core is a fused bicyclic heterocycle, which can contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present. For instance, the imidazo[1,2-a]pyrimidine core can undergo various reactions, such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Scientific Research Applications
- Specific Application : 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide , a derivative of our compound, exhibited antimicrobial properties against Staphylococcus aureus at concentrations of 2700 and 675 μg/ml .
- Significance : These diverse effects make imidazo[1,2-a]pyridine derivatives valuable candidates for drug development and other applications .
- Significance : These compounds highlight the therapeutic potential of imidazo[1,2-a]pyridine derivatives .
- Specific Example : Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines using 2-aminopyridine and α-bromoacetophenone in water under microwave irradiation yielded 2-phenylimidazo[1,2-a]pyridine in 82% yield .
Antimicrobial Activity
Biological Effects
Pharmaceutical Ingredients
Fluorescent Probes
Chemical Synthesis
Novel Derivatives
Future Directions
Mechanism of Action
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts .
properties
IUPAC Name |
3,3-dimethyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-13-17(22-18-20-9-6-10-23(13)18)14-7-5-8-15(11-14)21-16(24)12-19(2,3)4/h5-11H,12H2,1-4H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBRFCTXHCNNNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)CC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide |
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